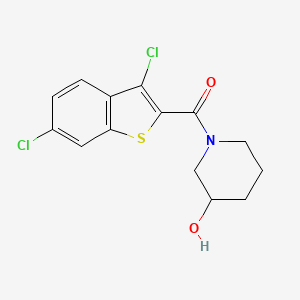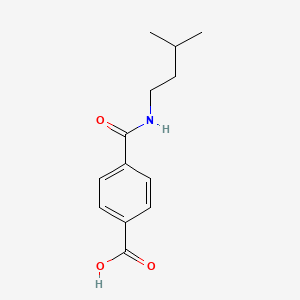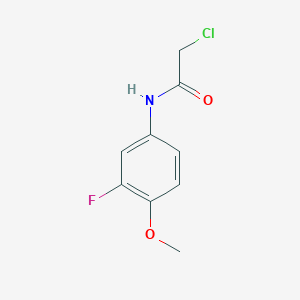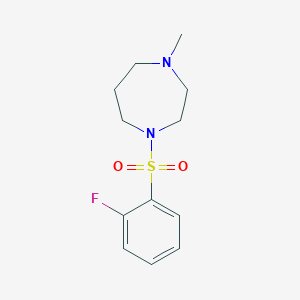
2-(4-Chlorophenoxy)-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenoxy)-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one, commonly known as 4-Chloro-4'-hydroxybenzophenone (4-CHBP), is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of benzophenone and is synthesized using specific methods.
作用机制
The mechanism of action of 2-(4-Chlorophenoxy)-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one involves the generation of ROS upon activation by light. These ROS can cause damage to cellular components, leading to cell death. In the case of cancer cells, the ROS generated by this compound can induce apoptosis, a programmed cell death, leading to the elimination of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its ability to generate ROS. ROS can cause oxidative stress, which can lead to cell damage or death. However, in the case of cancer cells, the ROS generated by this compound can induce apoptosis, leading to the elimination of cancer cells. This compound has also shown to have antibacterial properties, which can lead to the inhibition of bacterial growth.
实验室实验的优点和局限性
The advantages of using 2-(4-Chlorophenoxy)-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one in lab experiments include its ability to act as a photosensitizer and generate ROS upon activation by light. This property can be utilized in the study of PDT and the treatment of cancer. Additionally, this compound has shown to have antibacterial properties, which can be useful in the study of bacterial infections. The limitations of using this compound in lab experiments include the potential for cell damage or death due to the generation of ROS. Additionally, the use of light to activate this compound can limit its use in certain experimental setups.
未来方向
There are several future directions for the study of 2-(4-Chlorophenoxy)-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one. One direction is the optimization of the synthesis method to produce higher yields of pure compound. Another direction is the study of the potential use of this compound in the treatment of bacterial infections. Additionally, the use of this compound in combination with other treatment modalities, such as chemotherapy, can be explored. Finally, the development of new photosensitizers based on the structure of this compound can be investigated to improve the efficacy and safety of PDT.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in scientific research. Its ability to act as a photosensitizer and generate ROS upon activation by light has made it an attractive compound for the study of PDT and the treatment of cancer. Additionally, its antibacterial properties make it a potential candidate for the treatment of bacterial infections. The optimization of the synthesis method and the exploration of new treatment modalities can further improve the efficacy and safety of this compound.
合成方法
The synthesis of 2-(4-Chlorophenoxy)-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one is a multistep process that involves the reaction of 4-chlorophenol with 4-hydroxypiperidine in the presence of a catalyst. The resulting product is then reacted with 2-methylpropanone-1 to obtain this compound. This synthesis method has been optimized to produce high yields of pure compound.
科学研究应用
2-(4-Chlorophenoxy)-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one has been widely used in scientific research due to its ability to act as a photosensitizer. It is used in the study of photodynamic therapy (PDT), a non-invasive treatment for cancer. This compound can be activated by light and can generate reactive oxygen species (ROS) that can damage cancer cells. This compound has also been studied for its potential use in the treatment of bacterial infections, as it has shown to have antibacterial properties.
属性
IUPAC Name |
2-(4-chlorophenoxy)-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3/c1-15(2,20-13-5-3-11(16)4-6-13)14(19)17-9-7-12(18)8-10-17/h3-6,12,18H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZINMCHMQOHGRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC(CC1)O)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Fluoro-4-[[(1-methylpiperidin-4-yl)amino]methyl]benzonitrile](/img/structure/B7541399.png)
![(2,3-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541400.png)

![(2,4-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541415.png)



![2-[(5-Methylthiophene-2-carbonyl)amino]butanoic acid](/img/structure/B7541444.png)
![2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid](/img/structure/B7541448.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]butanoic acid](/img/structure/B7541453.png)
![3-amino-N-[2-(dimethylamino)-2-oxoethyl]-N-methylpropanamide](/img/structure/B7541460.png)
![2-[[(E)-3-(3-chloro-4-fluorophenyl)prop-2-enoyl]amino]butanoic acid](/img/structure/B7541469.png)
![3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]propanoic acid](/img/structure/B7541495.png)